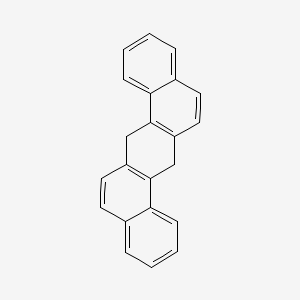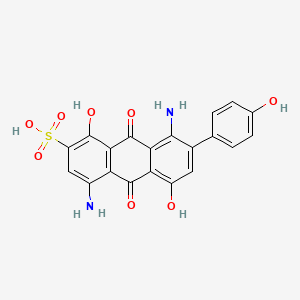
L-Threonine, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a threonine moiety linked to a pteridine derivative through a benzoyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- typically involves multiple steps. One common method starts with the preparation of the pteridine derivative, which is then coupled with a benzoyl chloride derivative under basic conditions. The final step involves the introduction of the threonine moiety through an amide bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.
Applications De Recherche Scientifique
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- can be compared with similar compounds such as:
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A less potent but less toxic alternative to aminopterin, used in cancer treatment.
L-Glutamic acid,N-[3,5-dichloro-4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-: Another pteridine derivative with similar applications.
The uniqueness of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
26188-15-8 |
|---|---|
Formule moléculaire |
C18H20N8O4 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(2S,3R)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H20N8O4/c1-8(27)12(17(29)30)24-16(28)9-2-4-10(5-3-9)21-6-11-7-22-15-13(23-11)14(19)25-18(20)26-15/h2-5,7-8,12,21,27H,6H2,1H3,(H,24,28)(H,29,30)(H4,19,20,22,25,26)/t8-,12+/m1/s1 |
Clé InChI |
KNYNNOQWHWVQEU-PELKAZGASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


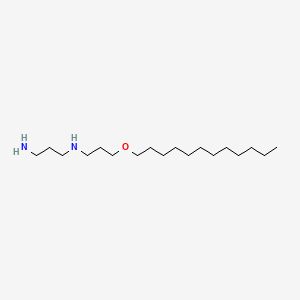
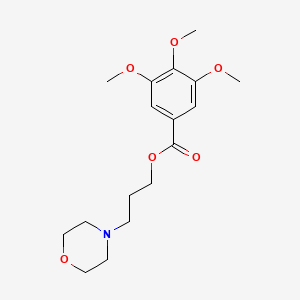
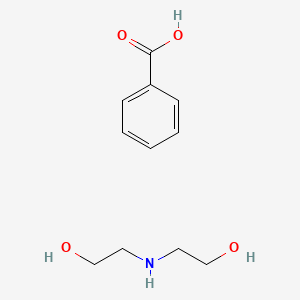
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
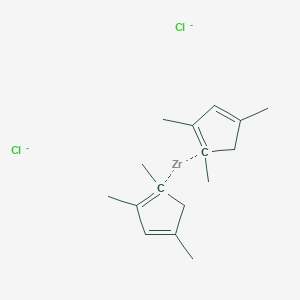



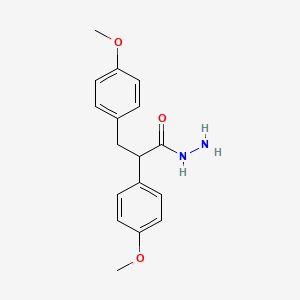
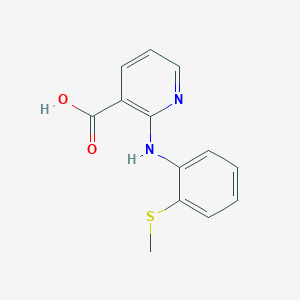
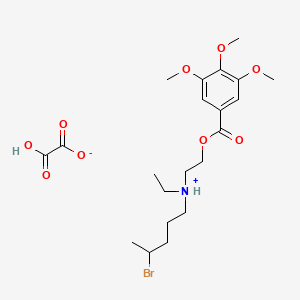
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
